FXIIa-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FXIIa-IN-3 is a potent inhibitor of human factor XIIa, a serine protease involved in the intrinsic coagulation pathway. This compound has garnered significant interest due to its potential therapeutic applications in preventing thromboembolic diseases without the bleeding risks associated with traditional anticoagulants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FXIIa-IN-3 involves the preparation of triazole-based molecules. The synthetic route typically includes the formation of triazole rings through cycloaddition reactions, followed by functional group modifications to enhance the inhibitory activity against factor XIIa . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for clinical and commercial applications .
化学反应分析
Types of Reactions
FXIIa-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its inhibitory activity.
Reduction: Reduction reactions can modify the electronic properties of the molecule, potentially improving its binding affinity to factor XIIa.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and selectivity towards factor XIIa. These derivatives are further evaluated for their therapeutic potential .
科学研究应用
FXIIa-IN-3 has a wide range of scientific research applications, including:
作用机制
FXIIa-IN-3 exerts its effects by binding to the active site of factor XIIa, inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, thereby reducing thrombus formation. The molecular targets include the catalytic serine residue in the active site of factor XIIa, and the pathways involved are the intrinsic coagulation and kallikrein-kinin systems .
相似化合物的比较
Similar Compounds
Benzamidine: A noncovalent inhibitor of factor XIIa, binds in a canonical fashion typical of synthetic serine protease inhibitors.
Aminoisoquinoline: Contains a boronic acid-reactive group that targets the catalytic serine in factor XIIa.
Triazole-based inhibitors: Compounds 8 and 22, identified as potent and selective inhibitors of human factor XIIa.
Uniqueness of FXIIa-IN-3
This compound stands out due to its high selectivity and potency against factor XIIa, making it a promising candidate for developing safer anticoagulant therapies. Its unique structure and binding mechanism provide a distinct advantage over other inhibitors, offering potential therapeutic benefits with minimal bleeding risks .
属性
分子式 |
C14H16N4O6 |
---|---|
分子量 |
336.30 g/mol |
IUPAC 名称 |
methyl 5-amino-1-(3,4,5-trimethoxybenzoyl)-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C14H16N4O6/c1-21-8-5-7(6-9(22-2)10(8)23-3)12(19)18-14(15)16-11(17-18)13(20)24-4/h5-6H,1-4H3,(H2,15,16,17) |
InChI 键 |
GXCOGKWQJNUZFW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=NC(=N2)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。